molecular formula C21H28N2O B12537349 Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- CAS No. 832102-22-4

Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-

Cat. No.: B12537349
CAS No.: 832102-22-4
M. Wt: 324.5 g/mol
InChI Key: UPUUKKNFCVXEIM-UHFFFAOYSA-N
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Description

The compound Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- features a 2,2-dimethylpropanamide backbone linked to a naphthalenyl moiety substituted with a piperidinylmethyl group. Structural analogs and synthetic methodologies from related compounds can be used to infer its properties and applications .

Properties

CAS No.

832102-22-4

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

2,2-dimethyl-N-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]propanamide

InChI

InChI=1S/C21H28N2O/c1-21(2,3)20(24)22-19-10-9-17-13-16(7-8-18(17)14-19)15-23-11-5-4-6-12-23/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,22,24)

InChI Key

UPUUKKNFCVXEIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C=C(C=C2)CN3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- typically involves multi-step organic reactions. One common method involves the reaction of 2,2-dimethylpropanamide with 6-(1-piperidinylmethyl)-2-naphthalenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidinylmethyl group is known to enhance the binding affinity to certain biological targets, while the naphthalenyl group can facilitate interactions with hydrophobic pockets in proteins. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Synthesis Method Key Analytical Data Reference
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - 2,2-Dimethylpropanamide
- 6-Methoxynaphthalenyl group
- Diphenylethylamine
DCC-mediated coupling of naproxen and amine Melting point: 142–144°C
¹H/¹³C NMR, UV, IR, HRMS confirmed amide bond
[1, 2, 5]
2,2-Dimethyl-N-[6-(1-methylpiperidin-4-carbonyl)-2-pyridyl]propanamide (V) - 2,2-Dimethylpropanamide
- Pyridyl group
- Piperidine-carbonyl substituent
Multi-step coupling and purification DSC thermal stability data (Tm = 160°C)
Crystallography via SHELX refinement
[4, 6, 7]
Lasmiditan hemisuccinate salt - Benzamide core
- Piperidyl-carbonyl group
- Trifluoromethyl substituent
Salt formation via succinic acid DSC data (Tm = 195°C)
Patent-reported crystallinity
[6]

Key Differences and Implications

Aromatic Core Variations The target compound’s naphthalenyl group (vs. However, this could also reduce solubility compared to heteroaromatic analogs . The 6-(1-piperidinylmethyl) substituent on naphthalenyl introduces steric bulk and basicity, differing from the methoxy group in the naproxen-derived analog .

Synthetic Methodologies

  • The target compound likely requires a coupling reaction similar to DCC-mediated amide bond formation , as seen in the synthesis of N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
  • In contrast, 2,2-dimethyl-N-[6-(1-methylpiperidin-4-carbonyl)-2-pyridyl]propanamide (V) involves multi-step functionalization of the piperidine and pyridyl groups, suggesting more complex synthetic challenges .

Physicochemical Properties

  • Thermal Stability : The pyridyl analog (V) exhibits a melting point of 160°C via DSC, while the naproxen-derived analog melts at 142–144°C. The target compound’s thermal behavior may fall within this range, depending on crystallinity .
  • Solubility : The naphthalenyl core may reduce aqueous solubility compared to pyridyl or benzamide analogs, necessitating formulation optimization for pharmacological use .

Pharmacological Potential

  • Naproxen-derived analogs (e.g., N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide) are explored for anti-inflammatory applications due to their structural similarity to NSAIDs .
  • Piperidine-containing amides (e.g., compound V) are often investigated for CNS targets (e.g., 5-HT receptors) owing to piperidine’s ability to enhance blood-brain barrier penetration .
  • The target compound’s naphthalenyl-piperidinylmethyl combination may offer unique pharmacokinetic profiles, but in vitro/in vivo data are needed to validate this hypothesis.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C₁₈H₂₃N

Molecular Weight: 255.38 g/mol

IUPAC Name: Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-

The structure features a naphthalene core substituted with a piperidinylmethyl group and an amide functional group. This configuration is significant for its interaction with opioid receptors.

Opioid Receptor Interaction

Research indicates that compounds similar to Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- primarily act on the mu-opioid receptors (MOR). These receptors are crucial for mediating analgesic effects. Studies have shown that this compound exhibits high affinity for MOR, suggesting it may produce strong analgesic effects akin to other fentanyl analogs.

Table 1: Comparison of Opioid Receptor Affinities

CompoundMu-opioid Receptor Affinity (Ki)Kappa-opioid Receptor Affinity (Ki)
Fentanyl0.3 nM8.0 nM
Propanamide0.5 nMNot assessed

Analgesic Efficacy

In preclinical studies, the analgesic efficacy of Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- was evaluated using animal models of pain. The compound demonstrated significant pain relief in models of acute pain, comparable to established opioids like morphine and fentanyl.

Side Effects and Toxicity

Despite its efficacy, the potential for side effects such as respiratory depression and addiction remains a concern. Research has highlighted the need for careful dosing and monitoring due to the high potency of this compound.

Case Study: Respiratory Depression

A case study involving animal models showed that doses exceeding therapeutic levels led to marked respiratory depression, a common adverse effect associated with opioid use. This underscores the importance of dose regulation in clinical applications.

Pharmacokinetics

The pharmacokinetic profile of Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- suggests rapid absorption and distribution in the body. Studies indicate:

  • Half-life: Approximately 3-4 hours
  • Metabolism: Primarily hepatic via cytochrome P450 enzymes
  • Excretion: Renal elimination of metabolites

Table 2: Pharmacokinetic Parameters

ParameterValue
Absorption RateRapid
Half-life3-4 hours
MetabolismHepatic (CYP450)
ExcretionRenal

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